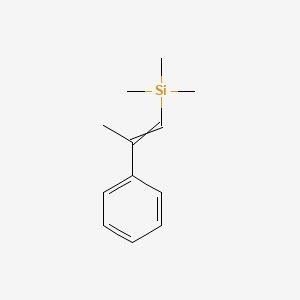
Trimethyl(2-phenylprop-1-en-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2-phenylprop-1-en-1-yl)silane is an organosilicon compound with the molecular formula C12H18Si. It is characterized by the presence of a silicon atom bonded to three methyl groups and a 2-phenylprop-1-en-1-yl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenylprop-1-en-1-yl)silane typically involves the reaction of phenylacetylene with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate silyl anion, which then reacts with phenylacetylene to form the desired product. The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of organosilicon chemistry suggest that similar synthetic routes could be scaled up with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(2-phenylprop-1-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, alkoxides, and amines can react with the silicon atom under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silyl hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2-phenylprop-1-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceuticals is ongoing.
Industry: It finds applications in the development of advanced materials, including polymers and coatings, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism by which Trimethyl(2-phenylprop-1-en-1-yl)silane exerts its effects is largely dependent on the specific reaction or application. In general, the silicon atom’s ability to form stable bonds with various functional groups allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved vary widely and are often specific to the particular chemical transformation or application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(3-phenylprop-1-yn-1-yl)silane
- Trimethyl(prop-1-yn-1-yl)silane
Uniqueness
Trimethyl(2-phenylprop-1-en-1-yl)silane is unique due to the presence of the 2-phenylprop-1-en-1-yl group, which imparts distinct reactivity and steric properties compared to other trimethylsilyl compounds. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
85299-08-7 |
|---|---|
Molekularformel |
C12H18Si |
Molekulargewicht |
190.36 g/mol |
IUPAC-Name |
trimethyl(2-phenylprop-1-enyl)silane |
InChI |
InChI=1S/C12H18Si/c1-11(10-13(2,3)4)12-8-6-5-7-9-12/h5-10H,1-4H3 |
InChI-Schlüssel |
CUDBXZXGMXPVDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C[Si](C)(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



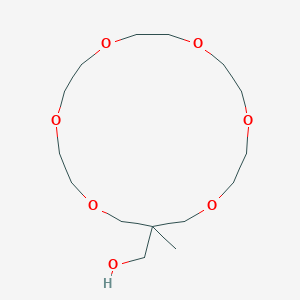
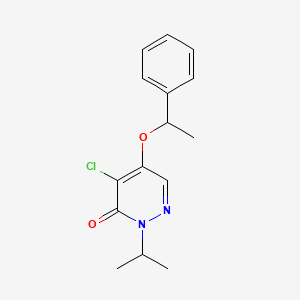
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
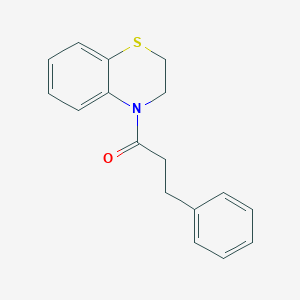
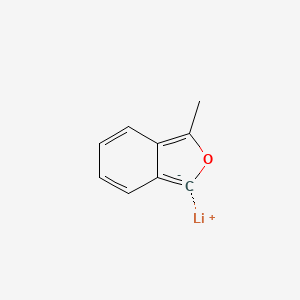


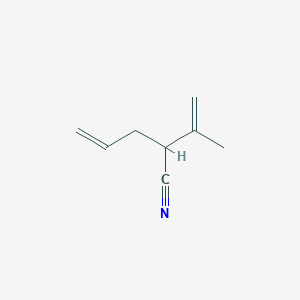
![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
